molecular formula C16H17NO2 B14236457 5'-Methoxy-2,4,6-trimethyl-2'-nitroso-1,1'-biphenyl CAS No. 433712-57-3

5'-Methoxy-2,4,6-trimethyl-2'-nitroso-1,1'-biphenyl

Cat. No.: B14236457
CAS No.: 433712-57-3
M. Wt: 255.31 g/mol
InChI Key: CTXMNJCSOXWXIZ-UHFFFAOYSA-N
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Description

5’-Methoxy-2,4,6-trimethyl-2’-nitroso-1,1’-biphenyl is an organic compound with the molecular formula C16H17NO2 It is characterized by the presence of a methoxy group, three methyl groups, and a nitroso group attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Methoxy-2,4,6-trimethyl-2’-nitroso-1,1’-biphenyl involves several steps. One common method includes the nitration of 2,4,6-trimethylbiphenyl followed by the introduction of a methoxy group. The nitroso group is then introduced through a nitrosation reaction. The reaction conditions typically involve the use of strong acids and bases, along with specific temperature and pressure controls to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction parameters. Safety measures are crucial due to the use of hazardous reagents and the potential for exothermic reactions.

Chemical Reactions Analysis

Types of Reactions

5’-Methoxy-2,4,6-trimethyl-2’-nitroso-1,1’-biphenyl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitroso group to an amino group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, alkyl halides, and strong acids or bases are employed under controlled conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted biphenyl derivatives depending on the reagents used.

Scientific Research Applications

5’-Methoxy-2,4,6-trimethyl-2’-nitroso-1,1’-biphenyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5’-Methoxy-2,4,6-trimethyl-2’-nitroso-1,1’-biphenyl involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, altering their function. This interaction can modulate various biochemical pathways, leading to the observed biological effects. The methoxy and methyl groups influence the compound’s lipophilicity and membrane permeability, affecting its distribution within biological systems .

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trimethylbiphenyl: Lacks the methoxy and nitroso groups, making it less reactive.

    5’-Methoxy-2,4,6-trimethylbiphenyl: Similar structure but without the nitroso group, resulting in different chemical properties.

    2,4,6-Trimethyl-2’-nitrosobiphenyl: Similar but lacks the methoxy group, affecting its reactivity and applications.

Uniqueness

The presence of both methoxy and nitroso groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in research and industry .

Properties

CAS No.

433712-57-3

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

2-(5-methoxy-2-nitrosophenyl)-1,3,5-trimethylbenzene

InChI

InChI=1S/C16H17NO2/c1-10-7-11(2)16(12(3)8-10)14-9-13(19-4)5-6-15(14)17-18/h5-9H,1-4H3

InChI Key

CTXMNJCSOXWXIZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=C(C=CC(=C2)OC)N=O)C

Origin of Product

United States

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